Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane
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Overview
Description
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is a tertiary phosphine compound characterized by the presence of three 3,5-bis(2,6-dimethylphenyl)phenyl groups attached to a central phosphorus atom. This compound is known for its stability and unique steric properties, making it valuable in various chemical applications, particularly as a ligand in catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane typically involves the reaction of 3,5-bis(2,6-dimethylphenyl)phenyl lithium with phosphorus trichloride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure complete reaction and to avoid side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Coordination: It acts as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halogens and alkyl halides are used.
Coordination: Transition metals like palladium, platinum, and rhodium are commonly used in coordination reactions.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane has several scientific research applications:
Biology: The compound is used in the synthesis of biologically active molecules and in studying enzyme mechanisms.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane primarily involves its role as a ligand. It coordinates with transition metals, forming stable complexes that facilitate various catalytic processes. The bulky nature of the ligand provides steric protection to the metal center, enhancing the selectivity and efficiency of the catalytic reactions .
Comparison with Similar Compounds
- Tris(3,5-dimethylphenyl)phosphine
- Tris(2,4,6-trimethylphenyl)phosphine
- Tris(4-methoxyphenyl)phosphine
Comparison: Tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane is unique due to its bulky substituents, which provide greater steric hindrance compared to similar compounds. This property enhances its performance as a ligand in catalytic reactions, offering higher selectivity and stability. The compound’s unique structure also allows for the formation of more stable metal complexes, making it a preferred choice in various catalytic applications .
Properties
CAS No. |
424788-19-2 |
---|---|
Molecular Formula |
C66H63P |
Molecular Weight |
887.2 g/mol |
IUPAC Name |
tris[3,5-bis(2,6-dimethylphenyl)phenyl]phosphane |
InChI |
InChI=1S/C66H63P/c1-40-19-13-20-41(2)61(40)52-31-53(62-42(3)21-14-22-43(62)4)35-58(34-52)67(59-36-54(63-44(5)23-15-24-45(63)6)32-55(37-59)64-46(7)25-16-26-47(64)8)60-38-56(65-48(9)27-17-28-49(65)10)33-57(39-60)66-50(11)29-18-30-51(66)12/h13-39H,1-12H3 |
InChI Key |
OGRDVPKQIXHGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=CC(=CC(=C2)P(C3=CC(=CC(=C3)C4=C(C=CC=C4C)C)C5=C(C=CC=C5C)C)C6=CC(=CC(=C6)C7=C(C=CC=C7C)C)C8=C(C=CC=C8C)C)C9=C(C=CC=C9C)C |
Origin of Product |
United States |
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